Cas no 1041593-26-3 (2-(2-Naphthyloxy)benzonitrile)

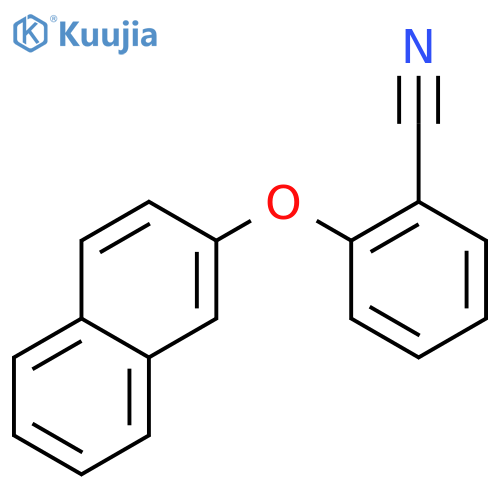

2-(2-Naphthyloxy)benzonitrile structure

商品名:2-(2-Naphthyloxy)benzonitrile

CAS番号:1041593-26-3

MF:C17H11NO

メガワット:245.275344133377

MDL:MFCD12618618

CID:1056575

2-(2-Naphthyloxy)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Naphthalen-2-yloxy)benzonitrile

- 2-(2-Naphthyloxy)benzonitrile

- 2-(2-naphthalenyloxy)Benzonitrile

- 2-naphthalen-2-yloxybenzonitrile

- 5196AJ

- SY013635

- AX8280675

-

- MDL: MFCD12618618

- インチ: 1S/C17H11NO/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H

- InChIKey: QGWGXDZTSVIHTI-UHFFFAOYSA-N

- ほほえんだ: O(C1=C([H])C([H])=C([H])C([H])=C1C#N)C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H]

計算された属性

- せいみつぶんしりょう: 245.08400

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 344

- トポロジー分子極性表面積: 33

じっけんとくせい

- PSA: 33.02000

- LogP: 4.50378

2-(2-Naphthyloxy)benzonitrile セキュリティ情報

2-(2-Naphthyloxy)benzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(2-Naphthyloxy)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89280-1g |

2-(Naphthalen-2-yloxy)benzonitrile |

1041593-26-3 | 1g |

¥1069.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89280-5g |

2-(Naphthalen-2-yloxy)benzonitrile |

1041593-26-3 | 5g |

¥3689.0 | 2021-09-08 | ||

| TRC | N378668-500mg |

2-(2-Naphthyloxy)benzonitrile |

1041593-26-3 | 500mg |

$ 135.00 | 2022-06-03 | ||

| Alichem | A219006360-10g |

2-(Naphthalen-2-yloxy)benzonitrile |

1041593-26-3 | 95% | 10g |

$427.28 | 2023-09-04 | |

| eNovation Chemicals LLC | D781304-5g |

2-(2-Naphthyloxy)benzonitrile |

1041593-26-3 | 95% | 5g |

$300 | 2024-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852375-5g |

2-(2-Naphthyloxy)benzonitrile |

1041593-26-3 | 95% | 5g |

¥2,097.00 | 2022-01-10 | |

| Chemenu | CM141018-5g |

2-(Naphthalen-2-yloxy)benzonitrile |

1041593-26-3 | 95% | 5g |

$330 | 2023-11-26 | |

| Ambeed | A186973-1g |

2-(2-Naphthyloxy)benzonitrile |

1041593-26-3 | 95+% | 1g |

$79.0 | 2024-04-26 | |

| 1PlusChem | 1P0094C3-250mg |

2-(2-Naphthyloxy)benzonitrile |

1041593-26-3 | ≥95% | 250mg |

$97.00 | 2023-12-26 | |

| Aaron | AR0094KF-5g |

2-(2-Naphthyloxy)benzonitrile |

1041593-26-3 | 95% | 5g |

$354.00 | 2025-02-10 |

2-(2-Naphthyloxy)benzonitrile 関連文献

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

1041593-26-3 (2-(2-Naphthyloxy)benzonitrile) 関連製品

- 4107-65-7(2,4-Dimethoxybenzonitrile)

- 53078-69-6(2-Methoxy-4-methylbenzonitrile)

- 2571-54-2(2,4,6-Trimethoxybenzonitrile)

- 6609-56-9(2-Methoxybenzonitrile)

- 16932-49-3(2,6-Dimethoxybenzonitrile)

- 16000-39-8(2-Methoxy-1-naphthonitrile)

- 152775-45-6(3,5-Dimethyl-4-methoxybenzonitrile)

- 53078-70-9(2-Methoxy-5-methylbenzonitrile)

- 5312-97-0(2,5-Dimethoxybenzonitrile)

- 6476-32-0(2-Phenoxybenzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1041593-26-3)2-(2-Naphthyloxy)benzonitrile

清らかである:99%

はかる:5g

価格 ($):247.0